molecular formula C19H22N2S B5750530 4-BENZYL-N-PHENYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

4-BENZYL-N-PHENYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

Cat. No.: B5750530
M. Wt: 310.5 g/mol
InChI Key: WUFSIDXHZXRVAW-UHFFFAOYSA-N
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Description

4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide is an organic compound that belongs to the class of heterocyclic compounds. It features a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a benzyl group and a phenyl group. The presence of a carbothioamide group adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone or an enamine. This step often requires acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. Benzyl halides, such as benzyl chloride or benzyl bromide, are commonly used as the benzylating agents. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the nucleophilic intermediate.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a similar nucleophilic substitution reaction using phenyl halides. The reaction conditions are similar to those used for the benzylation step.

    Formation of the Carbothioamide Group: The final step involves the introduction of the carbothioamide group. This can be achieved through the reaction of the amine intermediate with a suitable thiocarbonyl reagent, such as carbon disulfide or thiophosgene. The reaction is typically carried out under mild conditions to avoid decomposition of the intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or a thiol. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl halides, phenyl halides, nucleophiles (amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Substituted benzyl and phenyl derivatives

Scientific Research Applications

4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

    Medicine: The compound is investigated for its potential therapeutic applications. It is used in the design of new drugs targeting specific molecular pathways and receptors.

    Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the development of new catalysts, polymers, and coatings.

Mechanism of Action

The mechanism of action of 4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and function. The carbothioamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The benzyl and phenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide can be compared with other similar compounds, such as:

    4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarboxamide: This compound has a carboxamide group instead of a carbothioamide group. The presence of the oxygen atom in the carboxamide group can alter the compound’s reactivity and binding properties.

    4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarboxylate: This compound has a carboxylate group instead of a carbothioamide group. The carboxylate group can introduce different chemical and biological properties.

    4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarboxaldehyde: This compound has a carboxaldehyde group instead of a carbothioamide group. The aldehyde group can participate in different types of chemical reactions, such as condensation and oxidation.

The uniqueness of this compound lies in the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-benzyl-N-phenylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S/c22-19(20-18-9-5-2-6-10-18)21-13-11-17(12-14-21)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFSIDXHZXRVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642740
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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